Cas no 87512-31-0 (Fmoc-Ala-Ala-OH)

Fmoc-Ala-Ala-OH structure
Fmoc-Ala-Ala-OH structure
Nombre del producto:Fmoc-Ala-Ala-OH
Número CAS:87512-31-0
MF:C21H22N2O5
Megavatios:382.409785747528
MDL:MFCD00190869
CID:992603
PubChem ID:7019063

Fmoc-Ala-Ala-OH Propiedades químicas y físicas

Nombre e identificación

    • Fmoc-Ala-Ala-OH
    • (2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoic acid
    • (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)propanoic acid
    • Fmoc-L-Ala-L-Ala
    • N-Fmoc-L-alanyl-L-alanine
    • L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-
    • Fmoc-Dab(Ac)-OH
    • VXGGBPQPMISJCA-STQMWFEESA-N
    • 3870AC
    • AX8130891
    • (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl-L-alanine
    • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-alanine
    • (S)-2-((S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)propanamido)propanoic acid
    • L-Alanine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl]- (ZCI)
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine (ACI)
    • KZP3FXQ8EZ
    • (2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine
    • DTXSID90427065
    • EN300-1485644
    • L-Alanine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl]-
    • CS-0101214
    • SCHEMBL1667826
    • (2S)-2-[(2S)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPANAMIDO]PROPANOIC ACID
    • HY-W048825
    • 87512-31-0
    • Fmoc-L-Ala-L-Ala-OH
    • Fmoc-L-alanyl-L-alanine
    • MFCD00190869
    • DS-13634
    • AKOS015913964
    • DA-73428
    • MDL: MFCD00190869
    • Renchi: 1S/C21H22N2O5/c1-12(19(24)22-13(2)20(25)26)23-21(27)28-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12-13,18H,11H2,1-2H3,(H,22,24)(H,23,27)(H,25,26)/t12-,13-/m0/s1
    • Clave inchi: VXGGBPQPMISJCA-STQMWFEESA-N
    • Sonrisas: C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O

Atributos calculados

  • Calidad precisa: 382.15300
  • Masa isotópica única: 382.15287181g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 28
  • Cuenta de enlace giratorio: 7
  • Complejidad: 573
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 105
  • Xlogp3: 2.8

Propiedades experimentales

  • Denso: 1.280±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: 175-179 ºC (ethyl acetate hexane )
  • Punto de ebullición: 674.2±45.0°C at 760 mmHg
  • Disolución: Almost insoluble (0.03 g/l) (25 º C),
  • PSA: 104.73000
  • Logp: 3.28470

Fmoc-Ala-Ala-OH Información de Seguridad

Fmoc-Ala-Ala-OH PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1171854-250mg
Fmoc-Ala-Ala-OH
87512-31-0 98%
250mg
¥39.00 2024-04-27
Ambeed
A174154-1g
Fmoc-Ala-Ala-OH
87512-31-0 98%
1g
$7.0 2025-02-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F195485-250mg
Fmoc-Ala-Ala-OH
87512-31-0 98%
250mg
¥50.90 2023-09-02
eNovation Chemicals LLC
Y1046368-10g
Fmoc-Ala-Ala-OH
87512-31-0 98%
10g
$80 2024-06-07
Apollo Scientific
OR36389-5g
Fmoc-Ala-Ala-OH
87512-31-0 97%
5g
£42.00 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AF130-250mg
Fmoc-Ala-Ala-OH
87512-31-0 98%
250mg
346CNY 2021-05-08
TRC
F594895-100mg
Fmoc-ala-ala-oh
87512-31-0
100mg
$87.00 2023-05-18
TRC
F594895-250mg
Fmoc-ala-ala-oh
87512-31-0
250mg
$98.00 2023-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1171854-1g
Fmoc-Ala-Ala-OH
87512-31-0 98%
1g
¥62.00 2024-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F98500-1g
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl-L-alanine
87512-31-0 98%
1g
¥48.0 2023-09-07

Fmoc-Ala-Ala-OH Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine ,  PyBOP Solvents: Tetrahydrofuran ;  2 h, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Chloroform ;  7 h, rt
Referencia
Two-Fold Odd-Even Effect in Self-Assembled Nanowires from Oligopeptide-Polymer-Substituted Perylene Bisimides
Marty, Roman; et al, Journal of the American Chemical Society, 2014, 136(10), 3919-3927

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  14 min, rt; 2.5 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Methanol ,  Dichloromethane ;  30 min, rt
1.3 Reagents: Piperidine Solvents: Dimethylformamide ;  10 min, rt
1.4 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  4 h, rt
1.5 Reagents: 2,2,2-Trifluoroethanol Solvents: Dichloromethane ;  2 h, rt
Referencia
Alaninyl variants of the marine natural product halocyamine A and their antibacterial properties
Fong, Hugo K. H.; et al, Tetrahedron, 2018, 74(48), 6929-6938

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole
1.2 Reagents: Piperidine Solvents: Dimethylformamide
1.3 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole ,  N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine
1.4 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Water
Referencia
N-Aminoacyl and N-hydroxyacyl derivatives of diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside: synthesis, antimicrobial and hemolytic activities
Grzywacz, Daria; et al, Bioorganic & Medicinal Chemistry, 2019, 27(20),

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride Solvents: Acetonitrile ,  Water ;  3 h, pH 9.32, rt
Referencia
Solution-phase fmoc-based peptide synthesis for DNA-encoded chemical libraries: Reaction conditions, protecting group strategies, and pitfalls
Monty, Olivier B. C.; et al, ACS Combinatorial Science, 2020, 22(12), 833-843

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min, rt
1.2 Reagents: Triethyl phosphite ,  2-(1-Methylethyl)-5-nitro-1,2-benzisothiazol-3(2H)-one Catalysts: Copper(2+), tetrakis(1-methylimidazole)-, diiodide Solvents: Dimethylformamide ;  30 min, rt
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  30 min, rt
Referencia
Benzoisothiazolone (BIT): A fast, efficient, and recyclable redox reagent for solid phase peptide synthesis
Bukya, Hemalatha; et al, European Journal of Organic Chemistry, 2020, 2020(33), 5358-5362

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Chloroform ;  7 h, rt
Referencia
Two-Fold Odd-Even Effect in Self-Assembled Nanowires from Oligopeptide-Polymer-Substituted Perylene Bisimides
Marty, Roman; et al, Journal of the American Chemical Society, 2014, 136(10), 3919-3927

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  30 s
Referencia
Microwave irradiated high-speed solution synthesis of peptide acids employing Fmoc-amino acid pentafluorophenyl esters as coupling agents
Babu, Vommina V. Suresh; et al, Indian Journal of Chemistry, 2005, (11), 2328-2332

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Diisopropylcarbodiimide ,  HOAt Solvents: Dimethylformamide ;  overnight, rt
Referencia
Designing de Novo Small Molecules That Control Heat Shock Protein 70 (Hsp70) and Heat Shock Organizing Protein (HOP) within the Chaperone Protein-Folding Machinery
Zaiter, Samantha S.; et al, Journal of Medicinal Chemistry, 2019, 62(2), 742-761

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: N-Hydroxysuccinimide Solvents: Dimethyl acetal ;  rt → 4 °C
1.2 Reagents: Dicyclohexylcarbodiimide ;  24 h, 4 °C
1.3 Reagents: Sodium carbonate Solvents: Ethanol ,  Acetone ,  Water ;  20 min, rt
Referencia
Supramolecular Hydrogels Respond to Ligand-Receptor Interaction
Zhang, Yan; et al, Journal of the American Chemical Society, 2003, 125(45), 13680-13681

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Tris(trimethylsilyl)silane Catalysts: Trimethyl phosphite ,  1,1′-Azobis(cyclohexane-1-carbonitrile) Solvents: Acetonitrile ,  Water ;  12 h, 88 °C
Referencia
Metal-free reductive desulfurization of C-sp3-substituted thiols using phosphite catalysis
Morsy, Rana M. I.; et al, Chemical Science, 2023, 14(34), 9016-9023

Fmoc-Ala-Ala-OH Raw materials

Fmoc-Ala-Ala-OH Preparation Products

Fmoc-Ala-Ala-OH Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:87512-31-0)Fmoc-Ala-Ala-OH
Número de pedido:A862552
Estado del inventario:in Stock/in Stock
Cantidad:25g/100g
Pureza:99%/99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:36
Precio ($):150.0/600.0

Fmoc-Ala-Ala-OH Literatura relevante

Proveedores recomendados
atkchemica
(CAS:87512-31-0)Fmoc-Ala-Ala-OH
CL14911
Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe
Suzhou Senfeida Chemical Co., Ltd
(CAS:87512-31-0)FMOC-ALA-ALA-OH
sfd932
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe